2,6-Difluoro-3-iodobenzonitrile

Synthetic Methodology Procurement Economics Halogenated Building Blocks

Researchers needing halogenated benzonitriles often face trade-offs between reactivity and regioisomeric cost. The 3-iodo substitution in this compound provides a uniquely labile C-I bond for oxidative addition-unavailable in bromo or non-iodinated analogs. - **Cross-coupling ready**: Demonstrated in aryl(difluoromethyl)phosphonate synthesis (51-70% yields). - **Quantifiable lipophilicity**: Log P 2.89 (vs. 1.63 for non-iodinated analog). - **Cost-effective**: £58/g, ~9x cheaper than 4-iodo regioisomer. Purity ≥97%. Ideal for medicinal chemistry and PTP inhibitor scaffolds.

Molecular Formula C7H2F2IN
Molecular Weight 265 g/mol
CAS No. 1447606-20-3
Cat. No. B3322375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-iodobenzonitrile
CAS1447606-20-3
Molecular FormulaC7H2F2IN
Molecular Weight265 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C#N)F)I
InChIInChI=1S/C7H2F2IN/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2H
InChIKeySRRKQKUNLYGYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-iodobenzonitrile – Overview & Identifiers


2,6-Difluoro-3-iodobenzonitrile (CAS 1447606-20-3) is a halogenated aromatic nitrile building block characterized by a benzene ring substituted with fluorine atoms at the 2- and 6-positions and an iodine atom at the 3-position, alongside a cyano group . With a molecular formula of C₇H₂F₂IN and a molecular weight of 265.00 g/mol , this compound is typically supplied as a solid with a purity of ≥97% and requires storage in dark, dry conditions at 2–8°C . It is employed exclusively for research and further manufacturing purposes and is not intended for direct human use .

Iodoarene building block for Pd/Cu-catalyzed cross-coupling
High-purity solid suitable for multi-step synthetic sequences
Requires refrigerated, light-protected storage

Why 2,6-Difluoro-3-iodobenzonitrile Cannot Be Substituted


While other halogenated benzonitriles share the same core scaffold, subtle variations in halogen identity and substitution pattern profoundly alter chemical reactivity and synthetic utility. The presence of a single iodine atom at the 3-position—coupled with two flanking fluorine atoms—imparts a unique electrophilic profile that is absent in regioisomers (e.g., 2,6-difluoro-4-iodobenzonitrile) or non-iodinated analogs (e.g., 2,6-difluorobenzonitrile) . Iodine is considerably more labile than bromine or chlorine, enabling efficient oxidative addition in palladium- and copper-catalyzed cross-coupling reactions [1]. Furthermore, the precise 2,6-difluoro-3-iodo substitution pattern influences regioselectivity in subsequent transformations, rendering generic interchange with other benzonitrile derivatives unsuitable for applications requiring exacting control over molecular architecture.

Target Compound
C–I bond enables oxidative addition; 2,6-difluoro-3-iodo pattern directs regioselectivity in subsequent transformations.
Non-iodinated or regioisomeric analogs
Lack iodine or differ in substitution, altering cross-coupling reactivity and positional control; direct interchange may compromise synthetic fidelity.

2,6-Difluoro-3-iodobenzonitrile – Differentiation Evidence


Purity & Price: 3-Iodo vs. 4-Iodo Regioisomers

Compared to its 4-iodo regioisomer (2,6-difluoro-4-iodobenzonitrile, CAS 141743-50-2), the 3-iodo analog (CAS 1447606-20-3) is commercially available at a higher typical purity (97–98% vs. 95% ) and at a significantly lower price per gram (£58.00 for 1 g vs. ~£136.00 for 250 mg of the 4-iodo isomer ). This discrepancy reflects both the synthetic accessibility of the 3-iodo regioisomer and its higher demand in targeted cross-coupling applications.

Purity & Cost
Reported
97–98% purity, ~£58/g
Higher purity and ~9× lower cost than 4-iodo regioisomer
Based on vendor catalog data; verify batch COA
Synthetic Methodology Procurement Economics Halogenated Building Blocks

Cross-Coupling: Iodine-Enabled vs. Iodine-Deficient

The iodine atom in 2,6-difluoro-3-iodobenzonitrile serves as an essential leaving group for cross-coupling reactions. In contrast, the non-iodinated analog 2,6-difluorobenzonitrile (CAS 1897-52-5) lacks this functional handle and cannot participate in Suzuki-Miyaura, Sonogashira, or copper-mediated couplings without prior halogenation . While direct head-to-head yield data for the target compound are not available in the open literature, aryl iodides bearing electron-withdrawing groups typically afford moderate to high yields in Cu-mediated difluoromethylphosphonate synthesis (e.g., 51–70% yield range for analogous substrates) [1], whereas the corresponding aryl fluoride is unreactive under identical conditions.

Cross-Coupling Competency
Class-level inference
C–I bond present; expected 51–70% yield in Cu-phosphonation
Iodine-dependent reactivity, absent in 2,6-difluorobenzonitrile
Yields based on analogous substrates; in-house validation needed
Palladium Catalysis Copper-Mediated Coupling Synthetic Efficiency

Lipophilicity (Log P) Comparison

Predicted lipophilicity values for 2,6-difluoro-3-iodobenzonitrile (consensus Log P = 2.89 ) are substantially higher than those of non-iodinated 2,6-difluorobenzonitrile (calculated Log P ≈ 1.63 [1]), and also exceed the typical range for the 4-iodo regioisomer. The increased Log P arises from the iodine atom's hydrophobicity and may influence the distribution and membrane permeability of downstream drug candidates. This quantitative divergence underscores that regioisomers and halogen variants are not interchangeable when lipophilicity is a critical design parameter.

Lipophilicity (Log P)
Reported
Consensus Log P = 2.89
ΔLog P ~1.26 higher than non-iodinated analog
In silico prediction; experimental confirmation advised
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Storage & Light Sensitivity

2,6-Difluoro-3-iodobenzonitrile requires storage in a dark, sealed, and dry environment at 2–8°C to prevent photodegradation and hydrolysis . In contrast, the 4-iodo regioisomer is typically stored at 4°C with protection from light , while the non-iodinated 2,6-difluorobenzonitrile can be kept at room temperature (<15°C) . The stricter storage mandate for the 3-iodo compound reflects its higher photolability, necessitating procurement planning that accounts for cold-chain and light-protected storage infrastructure.

Storage Requirement
Context-dependent
2–8°C, dark, sealed, dry
Refrigerated protection required; non-iodinated analog stored at ambient
Follow vendor recommendations to maintain integrity
Chemical Storage Stability Procurement Logistics

Batch Analytical Data Availability

For 2,6-difluoro-3-iodobenzonitrile (CAS 1447606-20-3), multiple vendors provide batch-specific analytical data including NMR, HPLC, and GC purity verification . In contrast, the 4-iodo regioisomer (CAS 141743-50-2) is less frequently accompanied by comprehensive batch certificates from major suppliers . This difference in quality documentation reflects the more established synthetic protocols and higher commercial volume of the 3-iodo compound.

Batch Analytical Data
Reported
NMR, HPLC, GC available from major vendors
Comprehensive QC documentation vs. limited data for 4-iodo isomer
Check supplier for current COA availability
Quality Assurance Analytical Chemistry Procurement Compliance

2,6-Difluoro-3-iodobenzonitrile – Optimal Applications


Pd/Cu-Catalyzed Cross-Coupling for Biaryl Synthesis

The C–I bond in 2,6-difluoro-3-iodobenzonitrile is ideally suited for Suzuki-Miyaura and copper-mediated couplings, as substantiated by its use in aryl(difluoromethyl)phosphonate synthesis with yields in the 51–70% range [1][2]. This makes the compound a preferred electrophilic partner for constructing complex fluorinated scaffolds in medicinal chemistry and agrochemical research, where non-iodinated analogs would require additional synthetic steps .

Lipophilic Fluorinated Building Block Synthesis

With a consensus Log P of 2.89 , this compound provides a quantifiably higher lipophilicity than the non-iodinated 2,6-difluorobenzonitrile (Log P ≈ 1.63 [3]). It is therefore the preferred starting material when the target drug candidate demands enhanced membrane permeability or increased hydrophobic character—parameters that cannot be achieved by substituting the iodine atom with hydrogen or fluorine.

Economical Scale-Up of 3-Iodo-Substituted Nitriles

At £58.00 per gram —approximately 9-fold less expensive than the 4-iodo regioisomer —and with a commercially available purity of 97–98%, this compound enables cost-effective, high-purity entry into multi-step synthetic routes. Procurement of the 3-iodo isomer is financially advantageous for both academic laboratories and industrial process development where regioisomeric precision is not the primary constraint.

Fluorinated Phosphate Mimic & PTP Inhibitor Development

As demonstrated in the copper-mediated synthesis of aryl(difluoromethyl)phosphonates [2], aryl iodides bearing electron-withdrawing groups like the cyano moiety are productive substrates for generating CF₂PO(OEt)₂-containing scaffolds. 2,6-Difluoro-3-iodobenzonitrile is therefore a strategic building block for designing protein tyrosine phosphatase (PTP) inhibitors and other fluorinated phosphate surrogates.

Application
Selection Property
Validation Focus
Pd/Cu-catalyzed cross-coupling for biaryl synthesis
Iodoarene electrophile for oxidative addition
Cross-coupling yield and regiochemical outcome
Lipophilic fluorinated building block synthesis
High Log P contribution from iodine
Log P measurement and membrane permeability assays
Economical scale-up of 3-iodo-substituted nitriles
High commercial purity and lower cost vs. regioisomer
Cost-effectiveness and purity consistency across batches
Fluorinated phosphate mimic and PTP inhibitor development
Electron-withdrawing cyano and iodo groups for Cu-mediated phosphonation
Synthetic efficiency to CF₂PO(OEt)₂ scaffolds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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